molecular formula C21H25ClN2O4 B12373359 5-{[3-Chloro-4-(4-cyclohexylbutoxy)phenyl]methylidene}-1,3-diazinane-2,4,6-trione

5-{[3-Chloro-4-(4-cyclohexylbutoxy)phenyl]methylidene}-1,3-diazinane-2,4,6-trione

Cat. No.: B12373359
M. Wt: 404.9 g/mol
InChI Key: WNVDLSYMUWMZRX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of UK4b involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The detailed synthetic route and reaction conditions are proprietary and typically involve the use of organic solvents, catalysts, and specific temperature and pressure conditions .

Industrial Production Methods

Industrial production of UK4b would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This process would include rigorous quality control measures to maintain consistency and safety of the final product .

Chemical Reactions Analysis

Types of Reactions

UK4b undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The conditions for these reactions vary but generally involve controlled temperatures and pressures to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce ketones or aldehydes, while reduction may yield alcohols .

Scientific Research Applications

UK4b has a wide range of scientific research applications, including:

    Biology: Investigated for its role in inhibiting specific enzymes and pathways involved in inflammation and pain.

    Medicine: Explored as a potential therapeutic agent for treating conditions like abdominal aortic aneurysms and chronic pain.

Mechanism of Action

UK4b exerts its effects by selectively inhibiting microsomal prostaglandin E2 synthase-1 (mPGES-1). This enzyme is responsible for the overproduction of prostaglandin E2 (PGE2), a lipid messenger involved in the inflammatory response. By inhibiting mPGES-1, UK4b reduces the production of PGE2, thereby alleviating inflammation and pain .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of UK4b

UK4b is unique in its high selectivity and potency for inhibiting mPGES-1. This selectivity reduces the risk of side effects associated with non-selective inhibitors, making it a promising candidate for further research and development .

Properties

Molecular Formula

C21H25ClN2O4

Molecular Weight

404.9 g/mol

IUPAC Name

5-[[3-chloro-4-(4-cyclohexylbutoxy)phenyl]methylidene]-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C21H25ClN2O4/c22-17-13-15(12-16-19(25)23-21(27)24-20(16)26)9-10-18(17)28-11-5-4-8-14-6-2-1-3-7-14/h9-10,12-14H,1-8,11H2,(H2,23,24,25,26,27)

InChI Key

WNVDLSYMUWMZRX-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CCCCOC2=C(C=C(C=C2)C=C3C(=O)NC(=O)NC3=O)Cl

Origin of Product

United States

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